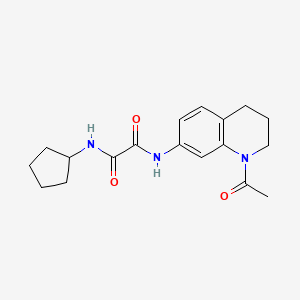
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” is a chemical compound used in scientific research123. Its unique structure and properties make it a promising candidate for further exploration and experimentation45.
Synthesis Analysis
The synthesis of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” is not explicitly mentioned in the search results. However, similar compounds have been described as versatile materials used in scientific research, offering potential applications in various fields45.Molecular Structure Analysis
The molecular structure of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” is not explicitly mentioned in the search results. However, similar compounds have been described as having unique structures that allow for the exploration of new possibilities in drug discovery, material science, and chemical synthesis67.Chemical Reactions Analysis
The specific chemical reactions involving “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” are not detailed in the search results. However, similar compounds have been described as having diverse applications in various fields8910.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” are not explicitly mentioned in the search results. However, similar compounds have been described with details like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties911.Wissenschaftliche Forschungsanwendungen
Neuroprotective Applications
One notable application is in neuroprotection, where compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, demonstrate potent neuroprotective properties. NBQX, by inhibiting non-NMDA glutamate receptor binding, specifically the quisqualate subtype, offers protection against global ischemia even when administered hours after ischemic challenges, showcasing the potential therapeutic benefits of related quinolin derivatives in ischemic stroke and neurodegenerative disorders (Sheardown et al., 1990).
Synthetic Methodologies
The synthesis of complex quinoline derivatives is another significant application. For example, the one-pot synthesis of N,4-diaryl-2,3-dihydropyrrolo[3,4-c]quinolin-1,3-diones and their 3-thioxo analogues demonstrates an efficient approach to creating a library of novel compounds. This synthesis method, involving isatin and N,3-diaryl-3-oxo-propanthioamide derivatives in DMAP-catalyzed transformations, highlights the versatility of quinoline compounds in organic synthesis and the development of new pharmacologically active agents (Avula et al., 2013).
Anticancer and Apoptotic Inducing Properties
Quinoline derivatives are also explored for their anticancer properties. N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, for instance, have been identified as potent inducers of apoptosis in cancer cells. These compounds demonstrate significant activity against various human solid tumors, showcasing the potential of quinoline derivatives in cancer therapy (Zhang et al., 2008).
Fluorescent Sensors
Furthermore, quinoline-based compounds serve as selective fluorescent sensors. A particular compound, N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), has been synthesized to selectively and sensitively detect Cd(2+) ions over Zn(2+), highlighting their utility in environmental monitoring and biochemical assays (Zhou et al., 2012).
Antimicrobial and Antiprotozoal Activities
Quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities, demonstrating promising results against a variety of pathogens, including antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest the potential of quinoline derivatives in treating infectious diseases (Patel et al., 2017).
Safety And Hazards
The safety and hazards associated with “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” are not explicitly mentioned in the search results. However, similar compounds are typically intended for research use only and not for human or veterinary use5912.
Zukünftige Richtungen
The future directions for “N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide” are not explicitly mentioned in the search results. However, similar compounds have been described as promising candidates for further exploration and experimentation, suggesting potential for future research in drug discovery, material science, and chemical synthesis459.
Eigenschaften
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(22)21-10-4-5-13-8-9-15(11-16(13)21)20-18(24)17(23)19-14-6-2-3-7-14/h8-9,11,14H,2-7,10H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWKMAAOLKDNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopentyloxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

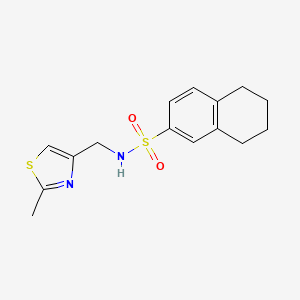
![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2593517.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2593518.png)
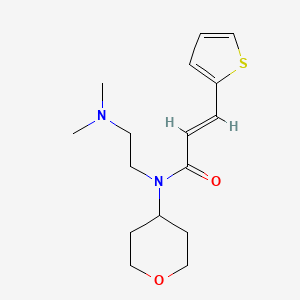
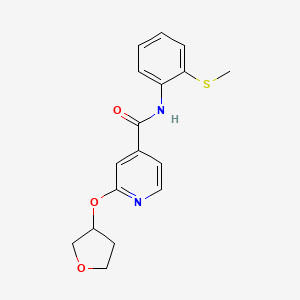
![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)
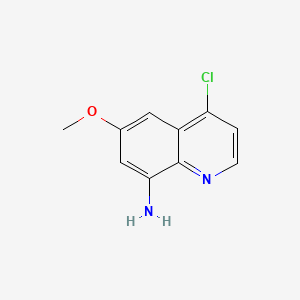
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate](/img/structure/B2593524.png)
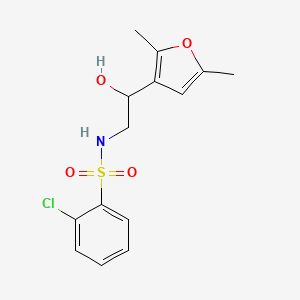
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)
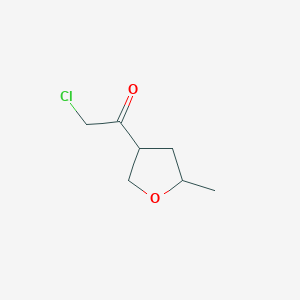
![N-methyl-2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)